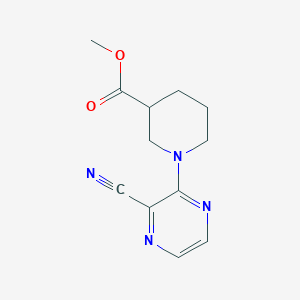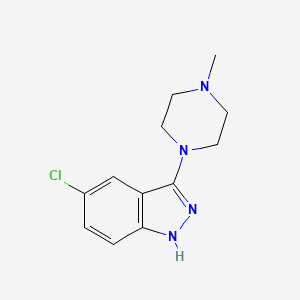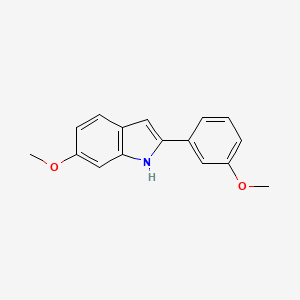
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a cyanopyrazine moiety and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound can be used in the development of bioactive molecules. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, and anticancer properties .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties .
Mécanisme D'action
The mechanism of action of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various biological and chemical applications.
Quinolinyl-pyrazoles: These compounds also feature a pyrazine ring and are known for their pharmacological activities.
Pyrrolopyrazine derivatives: These compounds exhibit diverse biological activities and are structurally related to Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring with a cyanopyrazine moiety and a methyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H14N4O2 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)9-3-2-6-16(8-9)11-10(7-13)14-4-5-15-11/h4-5,9H,2-3,6,8H2,1H3 |
Clé InChI |
CTXXRIMWMXMGKQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCN(C1)C2=NC=CN=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)



![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)

![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)


